molecular formula C28H40N4O6 B8055510 Dihydrochlamydocin CAS No. 52574-64-8

Dihydrochlamydocin

Cat. No.: B8055510
CAS No.: 52574-64-8
M. Wt: 528.6 g/mol
InChI Key: UXOLDMJAFJDQSE-RYFAJOAYSA-N
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Description

Dihydrochlamydocin is a cyclic tetrapeptide derivative of chlamydocin, known for its potent inhibitory activity against histone deacetylases (HDACs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrochlamydocin involves the cyclization of linear peptide precursors. The process typically includes the following steps:

    Peptide Synthesis: The linear peptide is synthesized using standard solid-phase peptide synthesis techniques.

    Cyclization: The linear peptide undergoes cyclization under specific conditions to form the cyclic tetrapeptide structure.

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale chromatographic systems .

Chemical Reactions Analysis

Types of Reactions: Dihydrochlamydocin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Dihydrochlamydocin has a wide range of scientific research applications:

Mechanism of Action

Dihydrochlamydocin exerts its effects by inhibiting histone deacetylases. The compound binds to the zinc-containing catalytic domain of HDACs, blocking the deacetylation of histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cell proliferation. The molecular targets and pathways involved include various HDAC isoforms and downstream signaling pathways that regulate cell cycle and apoptosis .

Comparison with Similar Compounds

    Chlamydocin: The parent compound from which dihydrochlamydocin is derived.

    Trichostatin A: Another potent HDAC inhibitor with a similar mechanism of action.

    Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.

Uniqueness: this compound is unique due to its specific cyclic tetrapeptide structure, which confers high potency and selectivity towards HDACs. Compared to other HDAC inhibitors, this compound exhibits strong cytostatic activity against certain cancer cell lines, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLDMJAFJDQSE-RYFAJOAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017904
Record name Dihydrochlamydocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52574-64-8
Record name Dihydrochlamydocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrochlamydocin
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Dihydrochlamydocin
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Dihydrochlamydocin
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Dihydrochlamydocin
Reactant of Route 6
Dihydrochlamydocin

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